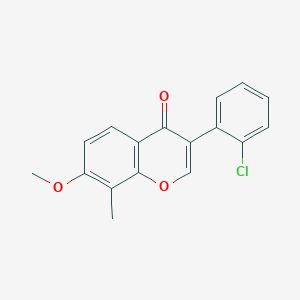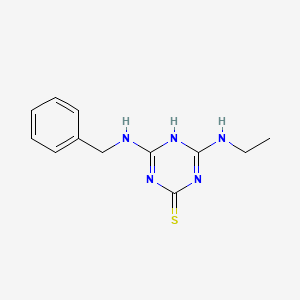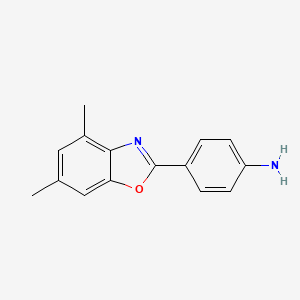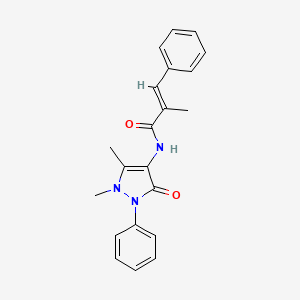
3-(2-chlorophenyl)-7-methoxy-8-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-7-methoxy-8-methyl-4H-chromen-4-one, commonly known as Clomazone, is a herbicide that is used to control the growth of weeds in various crops. It is a member of the chemical family of pyridazinones and is widely used in agriculture due to its effectiveness in controlling weeds and its low toxicity to non-target organisms.
Mecanismo De Acción
Clomazone acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll and other pigments in plants. This results in the accumulation of toxic intermediates that damage the chloroplasts and disrupt photosynthesis, leading to the death of the target plants.
Biochemical and Physiological Effects:
Clomazone has been shown to have low toxicity to non-target organisms, including mammals, birds, and aquatic species. However, it can cause skin irritation and eye damage if it comes into contact with the skin or eyes. It is also toxic to some beneficial insects, such as bees, and can have negative effects on soil microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clomazone is a useful tool for studying the effects of herbicides on plants and for investigating the mechanisms of herbicide resistance in weeds. However, it has limitations in terms of its selectivity and its potential for environmental contamination.
Direcciones Futuras
Future research on Clomazone could focus on developing new formulations that improve its selectivity and reduce its potential for environmental contamination. It could also investigate the potential for using Clomazone in combination with other herbicides to improve weed control and reduce the risk of herbicide resistance. Additionally, research could explore the potential for using Clomazone in non-agricultural settings, such as in the management of invasive plant species in natural areas.
Métodos De Síntesis
Clomazone can be synthesized through a multi-step process that involves the condensation of 2-chlorobenzaldehyde with methyl vinyl ketone, followed by the addition of 2,4-dichloro-5-methoxyaniline and the subsequent cyclization of the resulting intermediate. The final product is obtained through purification and isolation.
Aplicaciones Científicas De Investigación
Clomazone has been extensively studied for its herbicidal properties and its effects on plants. It has been shown to inhibit the biosynthesis of chlorophyll and carotenoids, leading to the disruption of photosynthesis in target plants. This makes it an effective herbicide for the control of a wide range of weed species in various crops.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-7-methoxy-8-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-10-15(20-2)8-7-12-16(19)13(9-21-17(10)12)11-5-3-4-6-14(11)18/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAYARRCPYLZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-7-methoxy-8-methyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5740969.png)
![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)
![N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)
![N'-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5740999.png)


![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5741017.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5741022.png)
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)


![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)